molecular formula C10H6N4O4 B14806061 Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol

Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol

Cat. No.: B14806061
M. Wt: 246.18 g/mol
InChI Key: GPINHNZRWIWEAC-UHFFFAOYSA-N
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Description

6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of multiple double bonds and methyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one typically involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. A Pd-catalyzed decarboxylative strategy is employed, which allows for the construction of the spirocyclic structure at room temperature, generating CO2 as the sole by-product . This method is advantageous due to its mild reaction conditions and high stereoselectivity.

Industrial Production Methods

While specific industrial production methods for 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor to a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

1,4,6,9-tetrahydropyrazino[2,3-g]quinoxaline-2,3,7,8-tetrone

InChI

InChI=1S/C10H6N4O4/c15-7-9(17)13-5-2-6-4(1-3(5)11-7)12-8(16)10(18)14-6/h1-2H,(H,11,15)(H,12,16)(H,13,17)(H,14,18)

InChI Key

GPINHNZRWIWEAC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)C(=O)N3)NC(=O)C(=O)N2

Origin of Product

United States

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